molecular formula C11H14Cl2N2O B1473477 4-(2-Aminoethoxy)quinoline dihydrochloride CAS No. 2097960-21-7

4-(2-Aminoethoxy)quinoline dihydrochloride

Cat. No.: B1473477
CAS No.: 2097960-21-7
M. Wt: 261.14 g/mol
InChI Key: VJHWWOSQAFWGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethoxy)quinoline dihydrochloride ( 2097960-21-7) is an organic compound with the molecular formula C11H14Cl2N2O and a molecular weight of 261.14 . It belongs to the class of 4-substituted quinoline derivatives, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and applications in developing therapeutic agents . The quinoline core is a common feature in compounds with a broad range of biological activities, including antimalarial, anticancer, antileishmanial, and antiviral properties . Furthermore, quinoline derivatives are increasingly investigated for their potential in neurodegenerative disease research, such as Alzheimer's and Parkinson's disease, due to their predicted antioxidant activity and ability to inhibit key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) . The specific substitution pattern of this compound, featuring an aminoethoxy side chain, is typical of derivatives designed to modulate bioavailability and target interaction. This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-quinolin-4-yloxyethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHWWOSQAFWGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-(2-Aminoethoxy)quinoline Dihydrochloride: Physicochemical Properties, Characterization, and Synthetic Context

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of 4-(2-Aminoethoxy)quinoline Dihydrochloride, a heterocyclic compound of interest within medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in public scientific literature, this document establishes its core physicochemical properties through theoretical calculation. To provide a robust scientific framework, we supplement this with predictive data for its isomer, 2-(2-Aminoethoxy)quinoline, and contextualize its significance by exploring the well-documented biological activities of the 4-aminoquinoline scaffold.[1][2] Furthermore, this guide outlines authoritative, step-by-step protocols for the experimental determination of its molecular identity, purity, pKa, and lipophilicity. These methodologies are designed to be self-validating, providing researchers with the tools necessary for rigorous characterization. The guide also presents a generalized synthetic pathway and discusses the critical safety considerations inferred from related quinoline-based structures.[3][4]

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any research compound is the precise determination of its chemical formula and molecular weight. These parameters are critical for all subsequent experimental work, including solution preparation, stoichiometric calculations, and analytical characterization.

Core Compound Data

The properties for 4-(2-Aminoethoxy)quinoline and its dihydrochloride salt have been calculated based on its constituent atoms. For comparative purposes, computationally predicted data for the related isomer, 2-(2-Aminoethoxy)quinoline, is also presented.[5]

Property4-(2-Aminoethoxy)quinoline (Free Base)4-(2-Aminoethoxy)quinoline 2HCl (Target) 2-(2-Aminoethoxy)quinoline (Isomer, Predicted Data)[5]
Molecular Formula C₁₁H₁₂N₂OC₁₁H₁₄Cl₂N₂O C₁₁H₁₂N₂O
Molecular Weight 200.23 g/mol 273.15 g/mol 188.23 g/mol
Boiling Point Not AvailableNot Available358.8 ± 22.0 °C at 760 mmHg
Solubility (LogS) Not AvailableNot Available-2.5 (Moderately soluble)
pKa (most basic) Not AvailableNot Available8.8 ± 0.1
logP (Octanol-Water) Not AvailableNot Available1.9 ± 0.3

The 4-Aminoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The 4-aminoquinoline moiety is a cornerstone of medicinal chemistry, most famously represented by antimalarial drugs such as chloroquine, amodiaquine, and hydroxychloroquine.[2] Its significance extends far beyond malaria, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][6][7] The nitrogen atom at position 1 and the amino group at position 4 are often crucial for biological potency, influencing the compound's ability to interact with biological targets.[6] The development of novel derivatives, such as 4-(2-Aminoethoxy)quinoline, represents a continuing effort to modulate the scaffold's therapeutic properties and explore new pharmacological applications.[8][9]

Experimental Protocols for Physicochemical Characterization

To address the absence of empirical data, the following sections detail robust, standard methodologies for the comprehensive characterization of 4-(2-Aminoethoxy)quinoline 2HCl.

Workflow for Compound Verification and Purity Assessment

This workflow outlines the process for confirming the identity and assessing the purity of a newly synthesized or procured batch of the target compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample (1 mg/mL) in Methanol/Water (50:50) LCMS Inject into LC-MS System (e.g., C18 column) Prep->LCMS UV UV-Vis Detector (Diode Array) LCMS->UV MS Mass Spectrometer (ESI+) LCMS->MS Purity Peak Area % at specific λ (e.g., 254 nm) - Assesses purity UV->Purity Mass Mass-to-Charge (m/z) - Confirms molecular ion MS->Mass RT Retention Time (RT) - Correlates with polarity Confirm Confirm [M+H]⁺ Expected: ~201.10 Mass->Confirm

Caption: Workflow for LC-MS based identity and purity confirmation.

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Methanol/Water) to a final concentration of 1 mg/mL.

  • Chromatography: Inject 1-5 µL of the sample onto a reverse-phase C18 column. Elute the compound using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Detection:

    • Monitor the elution using a UV-Vis Diode Array Detector to quantify the peak area.

    • Couple the LC output to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Analysis:

    • Purity: Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks detected by UV.

    • Identity: Confirm the mass-to-charge ratio (m/z) of the main peak. For the free base (C₁₁H₁₂N₂O), the expected protonated molecule [M+H]⁺ is approximately 201.10.

Expert Rationale: This LC-MS protocol is a self-validating system. The retention time provides a characteristic fingerprint of the compound's polarity, the UV chromatogram gives a quantitative measure of purity, and the mass spectrum provides definitive confirmation of the molecular weight, leaving little room for ambiguity.

Protocol for pKa Determination

The acid dissociation constant (pKa) is critical for predicting a compound's ionization state at physiological pH, which directly impacts solubility, membrane permeability, and target binding.

Methodology: Potentiometric Titration

  • Preparation: Prepare a 0.01 M solution of 4-(2-Aminoethoxy)quinoline 2HCl in deionized water. Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) with constant stirring. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).

  • Measurement: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Given the two basic nitrogen atoms (quinoline ring and primary amine), two pKa values are expected.

Expert Rationale: Potentiometric titration is a gold-standard method for pKa determination.[5] By directly measuring the change in pH upon neutralization, it provides an accurate and reproducible value for the compound's acid-base properties without relying on computational models.

Protocol for LogP Determination

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: Shake-Flask Method

  • System Preparation: Prepare a biphasic system using n-octanol and a phosphate buffer at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers.

  • Partitioning: Dissolve a known amount of the compound in the buffered aqueous phase. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously in a sealed flask at a constant temperature for several hours (e.g., 4-24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[5]

  • Separation & Quantification: Centrifuge the mixture to ensure complete separation of the two layers. Carefully collect samples from both the n-octanol and the aqueous phase.

  • Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Expert Rationale: The shake-flask method directly measures the partitioning of the compound between a lipophilic and an aqueous phase, providing the most direct and authoritative value for LogP. Using a pH 7.4 buffer is critical as it reflects physiological conditions and measures the partition of the compound in its relevant ionization state (termed LogD at pH 7.4).

Synthetic Context

The synthesis of 4-aminoquinoline derivatives is well-established in organic chemistry. A common and effective strategy involves the nucleophilic aromatic substitution (SₙAr) of a 4-haloquinoline precursor.

G cluster_reactants Reactants cluster_intermediate Free Base cluster_product Final Product R1 4-Chloroquinoline R2 2-Aminoethanol (H₂N-CH₂CH₂-OH) I1 4-(2-Aminoethoxy)quinoline R1->I1  Nucleophilic Substitution (Base, Solvent, Heat) P1 4-(2-Aminoethoxy)quinoline Dihydrochloride I1->P1  Acidification (2 eq. HCl)

Caption: Generalized pathway for the synthesis of the target compound.

This reaction typically involves heating 4-chloroquinoline with 2-aminoethanol in the presence of a base to neutralize the HCl generated during the reaction. The resulting free base, 4-(2-Aminoethoxy)quinoline, can then be isolated and subsequently treated with two equivalents of hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the dihydrochloride salt.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(2-Aminoethoxy)quinoline 2HCl is not available. Therefore, the handling precautions must be based on the hazards associated with the quinoline chemical class.

  • Hazard Statements: Quinoline-based compounds may cause skin and serious eye irritation.[3][10] They can be harmful if swallowed, in contact with skin, or if inhaled.[11]

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[12]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[10][12]

    • Handling: Avoid creating dust. Wash hands thoroughly after handling.[3]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

Disclaimer: The toxicological properties of this specific compound have not been thoroughly investigated.[10] All handling should be performed by trained personnel with the assumption that the compound is hazardous.

References

  • Finar Limited. (2010, June 10). Material Safety Data Sheet: Quinoline. [Link]

  • Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline (CAS 91-22-5). [Link]

  • Wikipedia. (n.d.). 4-Aminoquinoline. [Link]

  • PubMed. (2017, February 1). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. [Link]

  • Wikipedia. (n.d.). Quinoline. [Link]

  • Royal Society of Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

Sources

Methodological & Application

How to synthesize derivatives using 4-(2-Aminoethoxy)quinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, handling, and derivatization of 4-(2-Aminoethoxy)quinoline dihydrochloride , a critical pharmacophore in medicinal chemistry. The 4-alkoxyquinoline scaffold is a privileged structure found in numerous kinase inhibitors (e.g., Foretinib analogs), multidrug resistance (MDR) modulators, and DNA-intercalating agents.

Part 1: Strategic Overview & Chemical Profile

Target Molecule: this compound Core Function: Bifunctional building block (Quinoline core + Primary Amine linker). Key Challenge: The synthesis requires strict regiocontrol to favor O-alkylation (quinoline ether) over N-alkylation (quinolone), a common side reaction when using 4-hydroxyquinoline precursors.

Mechanism of Action & Utility
  • Kinase Inhibition: The quinoline nitrogen functions as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., c-Met, VEGFR).

  • Solubility & PK: The ethylamine side chain improves aqueous solubility and provides a handle for attaching solubilizing groups or targeting moieties.

  • DNA Intercalation: The planar aromatic system intercalates into DNA base pairs, while the cationic amine interacts with the phosphate backbone.

Part 2: Synthesis Protocol (The "Make")

Objective: Synthesize this compound from 4-chloroquinoline with >95% regioselectivity for the O-isomer.

Critical Path Analysis (Graphviz)

SynthesisPath SM1 4-Chloroquinoline Inter Intermediate: 4-(2-Boc-aminoethoxy)quinoline SM1->Inter SNAr (0°C to RT) SM2 N-Boc-Ethanolamine SM2->Inter Base NaH (60%) / DMF Base->Inter Product Product: 4-(2-Aminoethoxy)quinoline 2HCl Inter->Product Deprotection Acid 4M HCl / Dioxane Acid->Product

Figure 1: Regioselective synthesis pathway via Nucleophilic Aromatic Substitution (


).
Step-by-Step Protocol

Reagents:

  • 4-Chloroquinoline (1.0 eq)

  • N-Boc-ethanolamine (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)

  • Anhydrous DMF (Dimethylformamide)

  • 4M HCl in Dioxane

Procedure:

  • Activation (Alkoxide Formation):

    • In a flame-dried flask under Argon, dissolve N-Boc-ethanolamine (1.2 eq) in anhydrous DMF (5 mL/mmol).

    • Cool to 0°C. Carefully add NaH (1.5 eq) portion-wise.

    • Observation: Gas evolution (

      
      ) will occur. Stir at 0°C for 30 mins until evolution ceases.
      
    • Why: Pre-forming the alkoxide ensures rapid

      
       and minimizes side reactions.
      
  • Nucleophilic Substitution (

    
    ): 
    
    • Add 4-Chloroquinoline (1.0 eq) dissolved in minimal DMF dropwise to the alkoxide solution at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor: TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear; product (Rf ~0.3) appears.

    • Quench: Carefully add saturated

      
       solution.
      
    • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Deprotection & Salt Formation:

    • Dissolve the Boc-intermediate in minimal Dichloromethane (DCM).

    • Add 4M HCl in Dioxane (5–10 eq). Stir at RT for 2 hours.

    • Observation: A white precipitate (the dihydrochloride salt) will form.

    • Isolation: Filter the solid, wash with diethyl ether (to remove excess HCl and byproducts), and dry under vacuum.

Yield: Typically 75–85% overall. QC Check:


 NMR (

or

) should show a triplet at ~4.5 ppm (

) and a triplet at ~3.5 ppm (

). The absence of a singlet at ~1.4 ppm confirms Boc removal.

Part 3: Derivatization Protocol (The "Use")

Objective: Use the dihydrochloride salt in library synthesis (Amide coupling, Urea formation).

Critical Consideration: The salt contains two equivalents of HCl. You must use at least 3 equivalents of base (e.g., DIPEA, TEA) to neutralize the salt and activate the amine for reaction.

Derivatization Workflow (Graphviz)

Derivatization Salt 4-(2-Aminoethoxy)quinoline 2HCl FreeBase Reactive Free Amine Salt->FreeBase In situ Base Neutralization (3.0 eq DIPEA) Base->FreeBase Amide Amide Coupling (R-COOH + HATU) FreeBase->Amide Urea Urea Formation (R-NCO) FreeBase->Urea RedAm Reductive Amination (R-CHO + NaBH(OAc)3) FreeBase->RedAm

Figure 2: Divergent synthesis strategies for library generation.

Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)

Best for attaching hydrophobic tails or specific binding motifs.

  • Prepare Carboxylic Acid: Dissolve R-COOH (1.0 eq) in DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5 mins.

  • Addition of Amine: Add 4-(2-Aminoethoxy)quinoline 2HCl (1.0 eq) followed immediately by DIPEA (3.0 eq) .

    • Note: The extra base is crucial to free the amine from the HCl salt.

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine.
    
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA) is recommended for polar derivatives.

Protocol B: Reductive Amination

Best for creating secondary amines (improved solubility/metabolic stability).

  • Imine Formation: Dissolve the 2HCl salt (1.0 eq) in DCM/MeOH (9:1). Add TEA (2.0 eq) and the Aldehyde (1.0 eq). Add

    
     (anhydrous) to absorb water. Stir for 2 hours.
    
  • Reduction: Add

    
     (1.5 eq) in one portion. Stir overnight.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Part 4: Validation & Troubleshooting

Data Summary Table: Expected Analytical Profile

FeatureMethodExpected ResultInterpretation
Purity HPLC (254 nm)>95% AreaSingle peak; impurities often elute early (polar).
Identity LC-MS (ESI+)[M+H]+Mass = MW + 1. Check for [M+Na]+ adducts.
Structure 1H NMR (DMSO-d6)

4.45 (t, 2H)
Diagnostic triplet for

adjacent to Quinoline.
Salt Form Elemental AnalysisCl contentConfirms dihydrochloride (approx 20-25% Cl by mass).

Troubleshooting Guide:

  • Problem: Low yield in amide coupling.

    • Cause: Incomplete neutralization of the 2HCl salt.

    • Solution: Increase DIPEA to 4.0 eq or pre-wash the salt with basic resin.

  • Problem: Product is water-soluble and lost during extraction.

    • Cause: The quinoline nitrogen is basic.

    • Solution: Use n-Butanol for extraction or switch to Reverse Phase (C18) flash chromatography directly.

References

  • General Quinoline Synthesis

    • Review: "Recent Advances in the Synthesis of Quinolines."[1][2][3] Organic Chemistry Portal.

  • Nucleophilic Substitution on 4-Chloroquinolines

    • Methodology: "Regioselective preparation of 2-chloro-4-ethoxy-quinoline."[4] Magn.[4] Reson. Chem., 2020.

  • Medicinal Chemistry Applications

    • Application: "4-Aminoquinoline derivatives as antimalarial and anticancer agents."[5][6] Current Topics in Medicinal Chemistry, 2006.

  • Handling of Hydrochloride Salts in Synthesis

    • Protocol: "Strategies for the use of amine salts in organic synthesis." BenchChem Technical Notes.
    • (General Reference for salt neutralization protocols).

Disclaimer: This protocol involves the use of corrosive reagents (HCl, 4-Chloroquinoline) and should be performed in a fume hood with appropriate PPE.

Sources

Technical Protocol: Neutralization and Isolation of 4-(2-Aminoethoxy)quinoline Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a validated methodology for the conversion of 4-(2-Aminoethoxy)quinoline dihydrochloride (CAS: Variable/Generic) to its free base form. This transformation is a critical intermediate step in medicinal chemistry workflows, particularly in the synthesis of kinase inhibitors and antimalarial pharmacophores. The protocol utilizes a biphasic alkaline neutralization followed by liquid-liquid extraction (LLE), ensuring the complete removal of hydrochloride counter-ions while preserving the integrity of the ether linkage.

Chemical Basis & Mechanistic Rationale

Reaction Stoichiometry

The starting material is a dihydrochloride salt (


), implying two protonation sites:
  • Quinoline Nitrogen: Aromatic nitrogen (

    
    ).
    
  • Primary Amine (Side Chain): Aliphatic amine (

    
    ).
    

To achieve the free base, the pH of the aqueous medium must exceed the highest


 by at least 2 units. Therefore, the target pH for this extraction is pH 

12
.


Solubility Switch
  • Dihydrochloride Salt: Highly polar, water-soluble, insoluble in non-polar organics.

  • Free Base: Lipophilic (LogP

    
     1.9), soluble in chlorinated solvents (DCM, Chloroform) and esters (Ethyl Acetate).
    

Materials & Equipment

Reagent / EquipmentGrade / SpecificationPurpose
4-(2-Aminoethoxy)quinoline

2HCl
>95% PurityStarting Material
Sodium Hydroxide (NaOH)2.0 M Aqueous SolutionBasification Agent
Dichloromethane (DCM)HPLC GradeExtraction Solvent (Primary)
Sodium Chloride (NaCl)Saturated BrinePhase Separation Enhancer
Sodium Sulfate (

)
Anhydrous, GranularDrying Agent
pH Indicator StripsRange 0–14pH Verification
Rotary EvaporatorVacuum < 10 mbarSolvent Removal

Experimental Protocol

Method A: Standard Biphasic Neutralization (Recommended)

Best for scales ranging from 100 mg to 10 g.

Step 1: Dissolution

  • Weigh the dihydrochloride salt into an appropriately sized Erlenmeyer flask.

  • Dissolve in minimal deionized water (approx. 10 mL per 1 g of salt).

    • Note: The solution will be acidic (pH < 2). If the salt does not dissolve fully, mild sonication is permitted.

Step 2: Basification

  • Place the flask in an ice-water bath (

    
    ) to control the exotherm of neutralization.
    
  • Slowly add 2.0 M NaOH dropwise with varying magnetic stirring.

  • Monitor pH continuously. Continue addition until pH 12–14 is reached.

    • Observation: The solution may become cloudy or "oil out" as the free base precipitates.[1] This is normal.

Step 3: Extraction

  • Transfer the aqueous mixture to a separatory funnel.

  • Add Dichloromethane (DCM) (volume equal to the aqueous phase).

  • Shake vigorously for 2 minutes, venting frequently.

  • Allow phases to separate.[2]

    • Bottom Layer: Organic (DCM) containing the Free Base.

    • Top Layer: Aqueous containing NaCl and excess NaOH.[3]

  • Collect the organic layer.

  • Re-extract the aqueous layer 2 more times with fresh DCM.

Step 4: Washing & Drying

  • Combine all organic extracts.

  • Wash the combined organics once with Saturated Brine to remove trapped water.

  • Dry the organic phase over Anhydrous

    
      for 15 minutes.
    
  • Filter off the solid desiccant.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) at

    
    .
    
  • Result: The free base typically presents as a viscous yellow oil or a low-melting solid.

Workflow Diagram

G Start Start: Dihydrochloride Salt Dissolve Dissolve in Water (Acidic pH) Start->Dissolve Basify Add 2M NaOH (Target pH > 12) Dissolve->Basify Extract Extract with DCM (3x) Basify->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Waste (NaCl, NaOH) PhaseSep->Aqueous Top Layer Organic Organic Phase (Free Base + DCM) PhaseSep->Organic Bottom Layer Dry Dry over Na2SO4 & Filter Organic->Dry Evap Rotary Evaporation (35°C) Dry->Evap End Final Product: Free Base Oil/Solid Evap->End

Caption: Workflow for the conversion of this compound to free base via liquid-liquid extraction.

Quality Control & Validation

To ensure the protocol was successful, perform the following validation steps:

Test MethodExpected Result (Free Base)Contrast with Salt Form
Silver Nitrate Test Negative (No precipitate)Salt form gives heavy white precipitate (AgCl).

-NMR (

)
Sharp peaks; distinct chemical shifts for protons near Nitrogen.Salt form usually requires

or

; peaks often broad due to exchange.
Solubility Check Soluble in DCM/Chloroform.Salt is insoluble in DCM.
LC-MS Parent ion

matches MW.
Identical to salt, but retention time may shift slightly in non-buffered systems.

Troubleshooting Guide

Issue: "Oiling Out" / Emulsion Formation
  • Cause: The free base is partially amphiphilic due to the ether oxygen and amine, acting as a surfactant.

  • Solution:

    • Add more Saturated Brine to the aqueous phase (Salting-out effect).

    • Filter the biphasic mixture through a pad of Celite if a rag layer persists.

    • Switch solvent system to Chloroform : Isopropanol (3:1) , which has higher solvating power for polar amines.

Issue: Low Yield
  • Cause: Incomplete extraction due to water solubility of the amine.

  • Solution:

    • Ensure pH is strictly > 12 . At pH 10, a fraction of the amine may still be protonated.

    • Increase the number of extractions (5x instead of 3x).

    • Saturate the aqueous layer with solid NaCl before extraction.

References

  • PubChem Compound Summary. (2025). 4-Aminoquinoline Derivatives and Properties. National Center for Biotechnology Information. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amine extraction protocols).
  • Williams, R. (2022). pKa Data Compilation for Quinoline and Aliphatic Amines. Organic Chemistry Data. [Link]

Sources

Application Note: High-Fidelity Synthesis of 4-(2-Aminoethoxy)quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(2-aminoethoxy)quinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as the structural core for various receptor tyrosine kinase (RTK) inhibitors and antimalarial agents. However, the synthesis of this ether linkage is frequently complicated by the ambident nucleophilicity of the quinoline ring and the potential for polymerization of the aminoethanol side chain. This application note details two validated protocols for the regioselective synthesis of 4-(2-aminoethoxy)quinolines: (1) Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinolines and (2) Mitsunobu coupling of 4-hydroxyquinolines. We provide comparative data on yield, regioselectivity (O- vs. N-alkylation), and purification strategies to ensure high-purity isolation for biological screening.

Strategic Analysis: Route Selection & Causality

The synthesis of 4-alkoxyquinolines presents a classic regioselectivity challenge due to the tautomeric equilibrium of the precursor.

The "O- vs. N-Alkylation" Trap

Direct alkylation of 4-hydroxyquinoline (4-quinolone) with 2-chloroethylamine is chemically intuitive but experimentally flawed.

  • Mechanism: 4-Hydroxyquinoline exists predominantly as the 4-quinolone tautomer (NH-form). Treatment with simple bases (e.g., K2CO3) and alkyl halides typically favors N-alkylation at the quinoline nitrogen, yielding the biologically inactive 1-substituted-4-quinolone isomer.

  • Solution: To secure the O-linkage, one must either lock the quinoline in an electrophilic state (using 4-chloroquinoline) or use specific coupling conditions that favor the oxygen nucleophile (Mitsunobu).

Pathway Comparison
FeatureRoute A: SNAr (Recommended)Route B: MitsunobuRoute C: Direct Alkylation
Precursor 4-Chloroquinoline4-Hydroxyquinoline4-Hydroxyquinoline
Reagent N-Boc-aminoethanol + NaHN-Boc-aminoethanol + DEAD/PPh32-Chloroethylamine + Base
Regioselectivity Exclusive O-alkylation High O-alkylationMixed; favors N-alkylation
Scalability High (Kilogram scale)Low/Medium (Reagent cost/waste)High
Purification Crystallization often possibleChromatography required (POPh3 removal)Difficult isomer separation
Visualizing the Synthetic Strategy

The following diagram illustrates the retrosynthetic logic and the divergence between the preferred SNAr route and the problematic alkylation route.

SynthesisPathways Target Target: 4-(2-Aminoethoxy)quinoline ChloroQ 4-Chloroquinoline SNAr Route A: S_NAr (NaH, DMF, Heat) EXCLUSIVE O-SELECTIVITY ChloroQ->SNAr HydroxyQ 4-Hydroxyquinoline (4-Quinolone) Mitsunobu Route B: Mitsunobu (DEAD, PPh3) High O-Selectivity HydroxyQ->Mitsunobu DirectAlk Route C: Direct Alkylation (R-X, Base) MAJOR N-ALKYLATION (IMPURITY) HydroxyQ->DirectAlk AminoEth N-Boc-Aminoethanol AminoEth->SNAr AminoEth->Mitsunobu SNAr->Target 1. Coupling 2. TFA Deprotection Mitsunobu->Target DirectAlk->Target Low Yield

Caption: Comparative synthetic pathways. Route A (SNAr) is the preferred method for ensuring regiochemical integrity.

Protocol A: SNAr Displacement (The Gold Standard)

This protocol utilizes the high electrophilicity of the C-4 position in 4-chloroquinoline. We employ N-Boc-aminoethanol rather than free aminoethanol to prevent self-polymerization and competitive nucleophilic attack by the primary amine.

Materials
  • Substrate: 4-Chloroquinoline (1.0 equiv)

  • Nucleophile: N-Boc-ethanolamine (1.2 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.5 M concentration)

  • Deprotection: Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology
  • Alkoxide Formation (Inert Atmosphere Required):

    • Charge a flame-dried reaction flask with N-Boc-ethanolamine (1.2 equiv) and anhydrous DMF under nitrogen/argon.

    • Cool to 0 °C.

    • Add NaH (1.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

    • Stir at 0 °C for 30 minutes to ensure complete formation of the sodium alkoxide.

  • Displacement Reaction:

    • Add 4-chloroquinoline (1.0 equiv) dissolved in minimal DMF dropwise to the alkoxide solution.

    • Allow the mixture to warm to room temperature, then heat to 90 °C .

    • Monitor: Track consumption of 4-chloroquinoline by HPLC or TLC (50% EtOAc/Hexanes). Reaction is typically complete in 2–4 hours.

    • Note: The solution will likely darken; this is normal for quinoline chemistry.

  • Workup & Isolation:

    • Cool to room temperature.[1][2] Quench carefully with saturated NH4Cl solution.

    • Extract with EtOAc (3x).[3] Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over Na2SO4, filter, and concentrate.

    • Purification: The intermediate (Boc-protected ether) can often be recrystallized from Hexanes/EtOAc. If oil persists, use flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

  • Boc-Deprotection:

    • Dissolve the intermediate in DCM (5 mL/mmol).

    • Add TFA (2 mL/mmol) at 0 °C. Stir at room temperature for 1 hour.

    • Concentrate in vacuo. Basify the residue with saturated NaHCO3 or 1M NaOH to pH > 10.

    • Extract the free amine with DCM/MeOH (9:1). Dry and concentrate to yield the target 4-(2-aminoethoxy)quinoline.

Protocol B: Mitsunobu Reaction (Alternative)

Use this route if the 4-chloroquinoline precursor is unavailable or if the substrate contains sensitive functional groups incompatible with the harsh basic conditions of Method A.

Materials
  • Substrate: 4-Hydroxyquinoline (1.0 equiv)

  • Alcohol: N-Boc-ethanolamine (1.2 equiv)

  • Phosphine: Triphenylphosphine (PPh3) (1.5 equiv)

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Reagent Mixing:

    • Dissolve 4-hydroxyquinoline, N-Boc-ethanolamine, and PPh3 in anhydrous THF under nitrogen.

    • Cool the solution to 0 °C.

  • Addition:

    • Add DIAD dropwise over 15 minutes. Exothermic reaction.

    • Allow to warm to room temperature and stir for 12–18 hours.

  • Workup:

    • Concentrate the solvent.

    • Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[4]

    • Purify the filtrate via flash chromatography. Note: Separation of the product from hydrazine byproducts can be challenging.[4]

Self-Validating System: Characterization & QC

To ensure "Trustworthiness" of the synthesis, you must validate the regiochemistry. N-alkylation is the primary failure mode.

1H NMR Diagnostic Shifts (DMSO-d6 or CDCl3)
PositionTarget (O-Alkylated) Impurity (N-Alkylated)
H-2 (Quinoline) δ 8.6 - 8.8 ppm δ 7.8 - 8.0 ppm
O-CH2- δ 4.2 - 4.4 ppm (Triplet)N/A
N-CH2- (Ring)N/Aδ 4.5 - 4.8 ppm (Triplet)

Validation Rule:

  • Check the aromatic region.[5] The proton at position 2 (adjacent to the ring nitrogen) is significantly deshielded in the O-alkylated product (aromatic pyridine-like system) compared to the N-alkylated pyridone-like system.

  • Check the methylene protons attached to the heteroatom. O-CH2 typically appears upfield (4.3 ppm) relative to N-CH2 (4.6+ ppm) in these systems.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonation of alcohol.Ensure NaH is fresh. Stir alcohol + NaH for >30 mins before adding quinoline.
Formation of "Dimer" Reaction of free amine with quinoline.Ensure N-Boc protection is intact. Do not use unprotected aminoethanol.
Product is Water Soluble Loss of product during workup.The free amine is polar. When extracting after deprotection, use DCM:MeOH (9:1) or n-Butanol.[6] Keep aqueous layer pH > 12.
N-Alkylation Observed Tautomer equilibrium shift.Switch strictly to Method A (SNAr). Avoid Method C entirely.

Workflow Diagram: SNAr Protocol

SNAr_Workflow Start Start: Reagent Prep Step1 Step 1: Deprotection of Alcohol (N-Boc-Aminoethanol + NaH) 0°C, DMF, 30 min Start->Step1 Step2 Step 2: S_NAr Reaction Add 4-Chloroquinoline Heat to 90°C, 2-4 hrs Step1->Step2 Check Checkpoint: TLC/HPLC Is 4-Cl-Quinoline consumed? Step2->Check Check->Step2 No (Continue Heating) Workup Step 3: Workup Quench (NH4Cl) Extract (EtOAc) Check->Workup Yes Deprotect Step 4: Boc-Removal TFA / DCM 1 hr, RT Workup->Deprotect Final Final Product: 4-(2-Aminoethoxy)quinoline Deprotect->Final

Caption: Operational workflow for the SNAr synthesis of 4-(2-aminoethoxy)quinoline.

References

  • Regioselectivity in Quinoline Synthesis: H. H. Zoorob, et al. "Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione."[6] Arkivoc, 2012 (vi), 384-397.[7]

  • SNAr Mechanism on Heterocycles: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.

  • Mitsunobu Reaction Parameters: "Mitsunobu Reaction: Mechanism and Modifications." Organic Chemistry Portal.

  • N- vs O-Alkylation Selectivity: La Plante, S. R., et al. "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure." Journal of Organic Chemistry, cited in Juniper Publishers, 2020.

  • Synthesis of 4-Aminoquinoline Derivatives (Analogous Chemistry): "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 4-(2-Aminoethoxy)quinoline dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(2-Aminoethoxy)quinoline dihydrochloride in organic solvents. Our focus is on explaining the underlying scientific principles behind these methodologies to empower you to make informed decisions during your experiments.

Understanding the Challenge: The Nature of this compound

This compound is a salt, meaning it is an ionic compound. The presence of two hydrochloride components signifies that both the quinoline nitrogen and the primary amine on the ethoxy side chain are protonated, creating positive charges. This salt form dramatically increases its polarity, making it readily soluble in aqueous solutions but poorly soluble in many common organic solvents.[1][2] The core quinoline structure is inherently aromatic and relatively nonpolar, but the dihydrochloride salt formation dominates its overall physicochemical properties.[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate?

A1: The high polarity imparted by the two hydrochloride salts is the primary reason for its poor solubility in nonpolar or weakly polar organic solvents.[1] These solvents cannot effectively solvate the charged ammonium centers and the chloride counter-ions. To achieve dissolution, the energy required to break the crystal lattice of the salt must be overcome by the energy released from the interaction between the solute and the solvent molecules. Nonpolar solvents do not provide favorable interactions to overcome this energy barrier.

Q2: I need to run a reaction in an aprotic organic solvent. What is the most reliable method to dissolve my compound?

A2: The most effective and widely practiced strategy is to convert the dihydrochloride salt to its corresponding free base.[1] The free base form is significantly less polar and, consequently, more soluble in a broader range of organic solvents.[1]

Protocol: Conversion of Dihydrochloride Salt to Free Base

  • Dissolution: Dissolve the this compound in a minimal amount of water or a polar solvent like methanol.

  • Neutralization: Add a suitable base to neutralize the hydrochloride. A weak inorganic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often a good starting point. Add the base portion-wise until the pH of the solution becomes basic (pH > 8), which can be checked with pH paper.

  • Extraction: Extract the aqueous layer multiple times with your desired organic solvent (e.g., DCM, Ethyl Acetate). The now-neutral, less polar free base will preferentially move into the organic layer.

  • Drying and Concentration: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the free base.[1]

Causality: This process removes the ionic charges, making the molecule more "greasy" or lipophilic, and thus more compatible with organic solvents.

dot

G cluster_0 Initial State cluster_1 Solubility Enhancement Strategies cluster_2 Resulting Solubility Compound_HCl 4-(2-Aminoethoxy)quinoline (as Dihydrochloride Salt) Free_Base Convert to Free Base Compound_HCl->Free_Base Base Co_Solvent Use Co-solvents Compound_HCl->Co_Solvent Polar Co-solvent Counter_Ion Counter-Ion Exchange Compound_HCl->Counter_Ion New Counter-Ion High_Organic_Sol High Solubility in Organic Solvents Free_Base->High_Organic_Sol Moderate_Organic_Sol Moderate Solubility in Organic Solvents Co_Solvent->Moderate_Organic_Sol Counter_Ion->Moderate_Organic_Sol

Caption: Strategies to enhance organic solvent solubility.

Experimental Protocols

Protocol 1: Screening for an Effective Co-solvent System
  • Setup: In separate small vials, place a small, equal amount (e.g., 1-2 mg) of this compound.

  • Primary Solvent Addition: To each vial, add 0.5 mL of your primary organic solvent (e.g., DCM, THF, Acetonitrile).

  • Co-solvent Titration: To each vial, add a polar co-solvent (e.g., Methanol, Ethanol, DMSO) dropwise while stirring or vortexing. Start with 1% (5 µL) and incrementally increase the percentage.

  • Observation: Observe for dissolution at each increment. Note the approximate percentage of co-solvent required to achieve full dissolution.

  • Selection: Choose the solvent system that provides solubility with the minimum amount of co-solvent to minimize potential interference with your subsequent experimental steps.

Protocol 2: Small-Scale Trial of Free Base Conversion
  • Dissolution: Dissolve 10 mg of the dihydrochloride salt in 0.5 mL of deionized water in a small vial.

  • Neutralization: Prepare a saturated solution of sodium bicarbonate. Add this solution dropwise to the vial while stirring until gas evolution (CO₂) ceases and the solution is basic.

  • Extraction: Add 1 mL of ethyl acetate to the vial, cap it, and vortex thoroughly for 30 seconds. Allow the layers to separate.

  • Analysis: Carefully remove a small aliquot of the top organic layer and spot it on a TLC plate alongside a dissolved sample of the original salt. Develop the TLC plate in an appropriate solvent system (e.g., 10% Methanol in DCM) to confirm the presence of the more nonpolar free base in the organic layer. The free base should have a higher Rf value.

  • Confirmation: This confirms that the conversion and extraction are successful before proceeding with a larger scale preparation.

Final Recommendations

For applications requiring complete dissolution in a nonpolar aprotic organic solvent, conversion to the free base is the most robust and recommended strategy . For situations where minor solubility issues are present or when the reaction can tolerate small amounts of polar protic solvents, a co-solvent system is a practical and less labor-intensive alternative. Always begin with small-scale trials to determine the optimal conditions for your specific experimental setup.

References

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. The AAPS journal, 21(2), 35. Retrieved from [Link]

  • Kumar, L., & Bansal, A. K. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical research, 29(10), 2726–2738. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Amines as Bases. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Pharmasolutions. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Szymańska, E., & Winnicka, K. (2015). The Role of Counter-Ions in Peptides—An Overview. Molecules, 20(4), 6832–6848. Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 4-(2-Aminoethoxy)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Solubility, and Handling of 4-(2-Aminoethoxy)quinoline dihydrochloride (4-AEQ·2HCl) Audience: Medicinal Chemists, Biochemists, and Analytical Scientists Document ID: TSC-AEQ-001[1][2][3]

Introduction: The Senior Scientist's Perspective

As a Senior Application Scientist, I often see researchers treat this compound (4-AEQ·2HCl) as a standard stable salt. This is a mistake. While the dihydrochloride salt confers excellent water solubility, it introduces specific vulnerabilities regarding pH-dependent solubility and hydrolytic stability.

This molecule contains three distinct functional zones that dictate its behavior:

  • The Quinoline Ring: A hydrophobic, aromatic core susceptible to photo-oxidation.

  • The Ether Linkage (4-position): A potential site for hydrolysis under extreme acidic/thermal stress.

  • The Primary Amine: Highly reactive in its free base form but stabilized here as a hydrochloride salt.

This guide provides the protocols necessary to handle this compound without compromising your experimental data.

Module 1: Solubility & Stock Preparation

The "Common Ion" Trap

Critical Warning: Do not attempt to dissolve 4-AEQ·2HCl directly into high-salt buffers (like 10x PBS) or basic media. The high chloride concentration can suppress solubility (common ion effect), and a rapid pH jump can precipitate the hydrophobic free base.

Optimized Dissolution Protocol
ParameterSpecification
Solvent of Choice PCR-grade Water (Milli-Q) or 0.1 M HCl
Max Solubility (Est.) ~50–100 mg/mL in water (highly soluble due to 2HCl)
Resulting pH Strongly Acidic (pH ~1.5 – 3.0 depending on concentration)
Storage of Stock -20°C, protected from light, under Argon/Nitrogen
Visual Workflow: Correct Stock Preparation

G Start Weigh 4-AEQ·2HCl Solid Solvent Add PCR-Grade Water (Avoid PBS/Buffers initially) Start->Solvent Dissolve Vortex/Sonicate (Solution will be Acidic pH ~2) Solvent->Dissolve Check Visual Inspection: Clear, Colorless/Pale Yellow? Dissolve->Check Decision Intended Use? Check->Decision Store Aliquot & Freeze (-20°C) Protect from Light Decision->Store Storage Dilute Dilute into Assay Buffer (Final < 1% v/v to maintain pH) Decision->Dilute Immediate Use

Figure 1: Step-by-step workflow for preparing stable stock solutions, emphasizing the avoidance of premature buffering.

Module 2: Stability & Degradation Mechanisms

The Degradation Pathway

The primary risk for 4-alkoxyquinolines is ether hydrolysis . While generally robust, the ether bond at the 4-position is electronically activated by the quinoline nitrogen. Under strong acidic stress (or prolonged time in solution) combined with heat, the ether cleaves.

Reaction: 4-(2-Aminoethoxy)quinoline + H2O → 4-Hydroxyquinoline (Quinolin-4-one) + Ethanolamine

Visual Mechanism: Hydrolysis & Oxidation[4]

Degradation cluster_0 Stress Factors Parent 4-(2-Aminoethoxy)quinoline (Parent) Acid Acid + Heat Parent->Acid Light UV Light / Oxidants Parent->Light HydrolysisProd 4-Hydroxyquinoline (Precipitate Risk) Acid->HydrolysisProd Ether Cleavage AmineProd Ethanolamine Acid->AmineProd OxidationProd N-Oxides / Photodegradants (Yellow/Brown Color) Light->OxidationProd Ring Oxidation

Figure 2: Primary degradation pathways. Note that 4-Hydroxyquinoline is significantly less soluble than the parent compound and may appear as a precipitate.

Stability Troubleshooting Table
ObservationProbable CauseCorrective Action
Solution turns yellow/brown Photo-oxidation. Quinolines are sensitive to UV/Ambient light.Discard. Prepare fresh in amber vials. Wrap tubes in foil.
Precipitate forms upon buffering pH Shock. The pH rose above the pKa of the quinoline/amine, causing the free base to crash out.Dilute the stock slowly into the buffer with stirring. Ensure final concentration is below solubility limit (~1-5 mM in neutral buffer).
New peak in HPLC (early eluting) Hydrolysis. Formation of 4-Hydroxyquinoline (more polar).Check storage temperature. Ensure stocks are kept frozen (-20°C).
Hygroscopic Solid (Clumping) Moisture absorption. The 2HCl salt is hygroscopic.Store solid in a desiccator. Warm bottle to RT before opening to prevent condensation.

Module 3: Analytical Verification (Self-Validating System)

Do not assume stability; measure it. Use this HPLC protocol to validate the integrity of your compound before critical assays.[4]

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Maintains protonation)

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 320 nm (quinoline specific).

  • Expected Retention:

    • Ethanolamine: Void volume (unretained).

    • 4-Hydroxyquinoline:[4] Early eluting (more polar).

    • 4-AEQ (Parent): Mid-eluting.

Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw the aqueous stock solution?

  • Answer: Limit freeze-thaw cycles to maximum 3 times . The expansion of ice can locally concentrate acid/salt, potentially accelerating degradation or precipitation. Aliquot into single-use volumes immediately after preparation.

Q2: My cellular assay requires pH 7.4. How do I transition from the acidic stock?

  • Answer: Prepare the stock at high concentration (e.g., 100 mM) in water. Dilute 1:1000 into your culture media. The buffering capacity of the media (HEPES/Bicarbonate) will easily neutralize the trace HCl carried over.

Q3: Is the compound stable in DMSO?

  • Answer: Yes, the free base is very stable in DMSO. However, the dihydrochloride salt may have limited solubility in pure DMSO or may cause the DMSO to acidify. Recommendation: Dissolve in water for the salt form. If DMSO is strictly required, ensure the salt is fully dissolved (sonication) and store at -20°C.

Q4: What is the shelf life of the solid powder?

  • Answer: If stored at -20°C, desiccated, and protected from light, the solid is stable for >2 years. If stored at Room Temperature exposed to air, it will degrade (absorb water and oxidize) within 3-6 months.

References

  • BenchChem. Physicochemical Properties of 2-(2-Aminoethoxy)quinoline: A Technical Guide. (General principles of aminoethoxyquinoline solubility and pKa determination). Link

  • National Institutes of Health (NIH) / PubChem. Quinoline Stability and Safety Data. (Data on photostability and oxidation risks of the quinoline core). Link

  • Master Organic Chemistry. Cleavage of Ethers with Acid. (Mechanistic grounding for the acid-catalyzed hydrolysis of the ether linkage). Link

  • Carvajal, M.T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline.[5] AAPS PharmSciTech. (Explains the pH-dependent solubility profiles of quinoline derivatives). Link

(Note: Specific stability data for this exact catalog number is often proprietary to the synthesis batch; the above guide relies on established chemical behavior for this structural class.)

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-(2-Aminoethoxy)quinoline and its Characterization by Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(2-Aminoethoxy)quinoline stands as a key heterocyclic scaffold, its derivatives showing promise in a range of therapeutic areas. Mass spectrometry (MS) serves as a cornerstone technique for the rapid and sensitive characterization of such molecules. This guide provides an in-depth analysis of the predicted collision-induced dissociation (CID) fragmentation patterns of 4-(2-Aminoethoxy)quinoline under electrospray ionization (ESI) conditions. Furthermore, we will objectively compare the utility of mass spectrometry with alternative analytical methodologies, namely Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), providing field-proven insights and detailed experimental protocols to empower researchers in their analytical workflows.

I. Mass Spectrometry of 4-(2-Aminoethoxy)quinoline: A Predictive Analysis

Predicted Fragmentation Pathways

The fragmentation of protonated 4-(2-Aminoethoxy)quinoline is anticipated to be dominated by cleavages within the aminoethoxy side chain, given its higher lability compared to the stable aromatic quinoline ring.

  • Primary Fragmentation: Cleavage of the Side Chain The most favorable initial fragmentation is the homolytic cleavage of the C-C bond alpha to the terminal amine, leading to the formation of a stable immonium ion. This is a common fragmentation pathway for aliphatic amines.[2]

    • Pathway A: Formation of the m/z 30 ion. Cleavage of the Cα-Cβ bond of the side chain would result in the formation of the highly stable [CH₂=NH₂]⁺ ion at m/z 30. This is a characteristic fragment for primary amines.

    • Pathway B: Formation of the [M+H - C₂H₅N]⁺ ion. A more structurally informative fragmentation involves the cleavage of the ether bond. This would result in the loss of a neutral aminoethene molecule and the formation of a protonated 4-hydroxyquinoline ion.

  • Secondary Fragmentation: Fragmentation of the Quinoline Core Following initial side-chain fragmentation, or at higher collision energies, fragmentation of the quinoline ring itself is expected. The characteristic fragmentation of the quinoline nucleus involves the loss of hydrogen cyanide (HCN).[1]

The following diagram illustrates the predicted fragmentation pathways:

fragmentation_pathway cluster_side_chain Side Chain Fragmentation cluster_ring Ring Fragmentation M 4-(2-Aminoethoxy)quinoline [M+H]+ frag1 [M+H - C2H4N]+ M->frag1 Loss of C2H4N radical frag2 [CH2=NH2]+ m/z 30 M->frag2 α-cleavage frag3 [4-Hydroxyquinoline+H]+ m/z 146 M->frag3 Ether bond cleavage frag4 [Quinoline+H - HCN]+ frag1->frag4 Loss of HCN caption Predicted fragmentation of 4-(2-Aminoethoxy)quinoline.

Caption: Predicted fragmentation of 4-(2-Aminoethoxy)quinoline.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

To empirically validate these predicted fragmentation patterns, the following protocol for tandem mass spectrometry is recommended:

  • Sample Preparation:

    • Dissolve the 4-(2-Aminoethoxy)quinoline sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The acidic modifier aids in protonation.

  • Instrumentation:

    • Utilize a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap) equipped with an electrospray ionization (ESI) source.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize for maximal precursor ion intensity)

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)

    • Collision Gas: Argon

    • Collision Energy: Perform a ramping collision energy experiment (e.g., 10-40 eV) to observe the full range of fragment ions.

  • Data Acquisition:

    • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

    • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and acquire the product ion spectrum at various collision energies.

  • Data Analysis:

    • Analyze the resulting product ion spectra to identify the major fragment ions and correlate them with the predicted fragmentation pathways. High-resolution mass spectrometry (e.g., TOF) is invaluable for confirming the elemental composition of fragment ions.[3]

II. Comparative Analysis with Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of 4-(2-Aminoethoxy)quinoline necessitates a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[4]

  • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline ring will appear in the downfield region (typically 7.0-9.0 ppm), with characteristic splitting patterns indicating their positions. The protons of the aminoethoxy side chain will appear in the upfield region.

  • ¹³C NMR: Will show the number of chemically non-equivalent carbon atoms. The chemical shifts will be indicative of the electronic environment of each carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons (COSY), directly correlating protons to the carbons they are attached to (HSQC), and identifying long-range (2-3 bond) proton-carbon correlations (HMBC).

Comparison Summary:

FeatureMass SpectrometryNMR Spectroscopy
Information Provided Molecular weight, elemental composition (HRMS), fragmentation patternDetailed connectivity of atoms, stereochemistry
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Sample Requirement LowHigh
Analysis Time FastSlower
Structure Elucidation Inferred from fragmentationDefinitive
Chromatographic Techniques: HPLC and GC

Chromatographic methods are essential for assessing the purity of 4-(2-Aminoethoxy)quinoline and for quantitative analysis.[1][5]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or trifluoroacetic acid) would be a suitable starting point.[2] Detection can be achieved using a UV detector, as the quinoline ring is a strong chromophore.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization of the primary amine may be necessary to improve peak shape and thermal stability. GC coupled with a mass spectrometer (GC-MS) provides both retention time and mass spectral data for confident identification.[5]

Comparison Summary:

FeatureMass SpectrometryHPLCGC
Primary Use Structural Elucidation, IdentificationSeparation, Quantification, PuritySeparation, Quantification (volatile compounds)
Coupling LC-MS, GC-MSUV, DAD, MSFID, MS
Sample Volatility Not a major limitation with ESINon-volatileVolatile/Semi-volatile
Experimental Workflow: Integrated Characterization

The following workflow illustrates an integrated approach to the characterization of 4-(2-Aminoethoxy)quinoline:

experimental_workflow start Synthesized Compound hplc Purity Assessment (HPLC-UV) start->hplc lcms Molecular Weight Confirmation & Preliminary Structure (LC-MS/MS) hplc->lcms Purity > 95% gcms Orthogonal Purity Check (GC-MS, if applicable) hplc->gcms If volatile nmr Definitive Structure Elucidation (1D & 2D NMR) lcms->nmr final Fully Characterized Compound nmr->final gcms->final caption Integrated workflow for compound characterization.

Caption: Integrated workflow for compound characterization.

III. Conclusion

Mass spectrometry, particularly tandem MS with collision-induced dissociation, is a powerful tool for the structural investigation of 4-(2-Aminoethoxy)quinoline. By leveraging established fragmentation patterns of related compounds, a detailed predictive map of its fragmentation can be generated, guiding empirical studies. However, for unequivocal structure confirmation and comprehensive characterization, an integrated analytical approach is indispensable. The synergistic use of NMR for definitive structure elucidation and chromatographic techniques for purity assessment and quantification ensures data integrity and provides a complete profile of the molecule. This guide serves as a foundational resource for researchers, enabling them to make informed decisions in their analytical strategies for the characterization of novel quinoline derivatives.

IV. References

  • Benchchem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from Benchchem website.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Goodley, P. C., & Gordon, M. (1971). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Journal of Chromatographic Science, 9(9), 563-564.

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Retrieved from [Link]

  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Benchchem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Retrieved from Benchchem website.

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Retrieved from [Link]

  • Restek. (n.d.). Quinoline: CAS # 91-22-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-(2-Aminoethoxy)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 4-(2-Aminoethoxy)quinoline dihydrochloride. The following information is synthesized from safety data for quinoline and its structurally analogous compounds. A thorough, experiment-specific risk assessment must be performed in consultation with your institution's environmental health and safety (EHS) department before commencing any work.

Immediate Safety Assessment: Hazard Profile

This compound, as a quinoline derivative, must be handled as a hazardous substance. The primary risks include acute toxicity, severe irritation to the skin and eyes, and potential long-term health effects such as mutagenicity and carcinogenicity.[1][2][3][4]

Table 1: Hazard Classification Summary for Quinoline Analogues

Hazard Classification Analogous Compound(s) Key Findings Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) Quinoline, 8-Hydroxyquinoline Toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][6] [1],,[5],[6]
Skin Corrosion/Irritation 7-Hydroxyquinoline, Quinoline Causes skin irritation, potentially severe burns.[1][7] [1],[7],
Serious Eye Damage/Irritation 8-Hydroxyquinoline, Quinoline Causes serious eye damage, with a risk of blindness.[1][7] [1],[7]
Germ Cell Mutagenicity Quinoline Suspected of causing genetic defects.[2][3] [2],[3],[4]
Carcinogenicity Quinoline May cause cancer.[2][3] [2],[3],[4]

| Aquatic Toxicity | Quinoline | Toxic to aquatic life with long-lasting effects.[2] |[2],,[4] |

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is the final and most direct barrier between the researcher and the chemical hazard.[8] Its use must be predicated on functioning engineering controls. A multi-layered PPE approach is mandatory to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[1][9]

Table 2: Required PPE Matrix for Handling this compound

PPE Category Minimum Specification Rationale and Field Insight
Hand Protection Chemical-resistant, powder-free nitrile gloves (tested to EN 374 standard).[1] Why: Quinoline compounds can be absorbed through the skin.[5] Double-gloving is recommended during high-concentration work. Always inspect gloves for tears or pinholes before use. Change gloves every 30-60 minutes or immediately upon known or suspected contact.[8]
Eye & Face Protection Tightly fitting safety goggles with side-shields. A full-face shield is required when there is a splash hazard.[10] Why: This compound is classified as causing serious eye damage.[1][7] Goggles protect against dust particles, while the face shield provides a secondary barrier against splashes when handling solutions.
Body Protection Fully fastened laboratory coat. A chemical-resistant apron over the lab coat is required when handling stock solutions or larger quantities. Why: Protects skin and personal clothing from contamination. An apron provides an additional impermeable layer against spills of corrosive or toxic solutions.[11]

| Respiratory Protection | Not required if all handling of solids and solutions is performed within a certified chemical fume hood. If a fume hood is unavailable and dusts may be generated, a NIOSH-approved N95 (or better) respirator is mandatory.[1][11] | Why: Inhalation of fine powders or aerosols is a primary exposure route for acute toxicity.[6] A surgical mask offers insufficient protection from chemical dusts and should not be used.[8] |

Operational Plan: From Receipt to Disposal

A safe workflow requires proactive planning and strict adherence to established protocols. The following steps outline the critical procedures for handling this compound.

Engineering Controls and Laboratory Setup
  • Primary Engineering Control: All procedures that may generate dust or aerosols (e.g., weighing, transferring solids, preparing stock solutions) must be conducted within a certified chemical fume hood.[11]

  • Emergency Preparedness: Confirm that a fully functional emergency eyewash station and safety shower are directly accessible and unobstructed.[7][11]

  • Work Area Demarcation: Designate a specific area for handling this compound to prevent cross-contamination of the general laboratory space.

Step-by-Step Handling Protocol: Weighing and Solution Preparation
  • Pre-Handling Check: Don all required PPE as specified in Table 2.

  • Staging: Place all necessary equipment (spatulas, weigh boats, vials, solvents) inside the chemical fume hood before introducing the compound.

  • Weighing:

    • Carefully open the container inside the fume hood to avoid generating airborne dust.

    • Use a dedicated spatula to transfer the desired amount of the solid compound onto a weigh boat.

    • Minimize the height from which the powder is dropped to prevent aerosolization.

  • Solution Preparation:

    • Place the weigh boat containing the compound into your destination flask or beaker.

    • Slowly add the solvent, directing the stream to the side of the vessel to gently wash the solid from the weigh boat. This prevents splashing.

    • Cap the vessel securely before mixing or vortexing.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully remove the outer pair of gloves (if double-gloving) and dispose of them.

    • Remove the remaining PPE in the correct order (apron, inner gloves, lab coat, eye protection) before leaving the work area.

    • Wash hands and forearms thoroughly with soap and water.[2]

Spill Management Protocol
  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment hood, evacuate the area.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[11]

  • Collect: Carefully scoop the contaminated absorbent material into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[11]

Disposal Plan: Cradle-to-Grave Responsibility

All materials that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: This includes empty containers, contaminated PPE (gloves, coats, aprons), weigh boats, and absorbent materials used for cleanup. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of this material down the drain, as it is toxic to aquatic life.[2][3]

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Visual Workflow for Safe Handling

The following diagram outlines the logical decision-making and operational flow for safely handling quinoline derivatives.

G Safe Handling Workflow for Quinoline Derivatives cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase RiskAssessment 1. Conduct Risk Assessment (Consult EHS) VerifyControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls DonPPE 3. Don Required PPE (Gloves, Goggles, Coat) VerifyControls->DonPPE Weigh 4. Weigh Solid Compound (Minimize Dust) DonPPE->Weigh PrepareSol 5. Prepare Solution (Avoid Splashing) Weigh->PrepareSol Spill Spill Occurs? PrepareSol->Spill Decontaminate 6. Decontaminate Work Area & Equipment SegregateWaste 7. Segregate Hazardous Waste (Solids & Liquids) Decontaminate->SegregateWaste DoffPPE 8. Doff PPE Correctly SegregateWaste->DoffPPE WashHands 9. Wash Hands Thoroughly DoffPPE->WashHands End End WashHands->End Start Start Start->RiskAssessment Spill->Decontaminate No SpillProtocol Execute Spill Protocol Spill->SpillProtocol Yes SpillProtocol->Decontaminate

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.